![molecular formula C22H19N3O2S B2561773 N-(6-甲氧基苯并[d]噻唑-2-基)-4-甲基-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 899964-54-6](/img/structure/B2561773.png)
N-(6-甲氧基苯并[d]噻唑-2-基)-4-甲基-N-(吡啶-2-基甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide makes it a valuable subject of study in various scientific fields.
科学研究应用
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
作用机制
Target of Action
The primary target of the compound N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide interacts with its targets by inhibiting quorum sensing without being antibiotic . This compound and its derivatives have shown promising quorum-sensing inhibitors activities . Docking studies revealed that these compounds bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Biochemical Pathways
The compound N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide affects the quorum sensing pathways in bacteria. These pathways are used by bacteria for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .
Result of Action
The result of the action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is the inhibition of quorum sensing in bacteria, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria to develop future resistance . This compound and its derivatives have shown promising quorum-sensing inhibitors activities .
Action Environment
The action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is influenced by the bacterial environment. The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa
生化分析
Biochemical Properties
It has been found that similar compounds have exhibited anti-cancer activity against various cancer cell lines . These compounds interact with key mitochondrial proteins such as Bcl-2 and Bax, altering their balance and resulting in apoptosis by accelerating the expression of caspases .
Cellular Effects
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide has shown to induce G2/M cell cycle arrest in Colo205 cells . The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increased tremendously in cells treated with this compound .
Molecular Mechanism
The molecular mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide involves the activation of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . This compound can be considered as a potential small-molecule activator of p53 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the sixth position in the benzothiazole ring and the pyridin-2-ylmethyl group contribute to its unique properties compared to other benzothiazole derivatives .
属性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-6-8-16(9-7-15)21(26)25(14-17-5-3-4-12-23-17)22-24-19-11-10-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUKXBHBGDSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-chloro-4-methylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2561690.png)
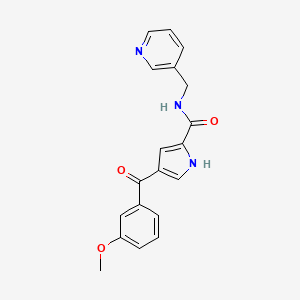
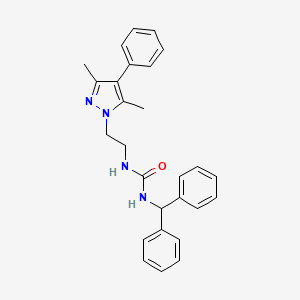
![3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid](/img/structure/B2561696.png)
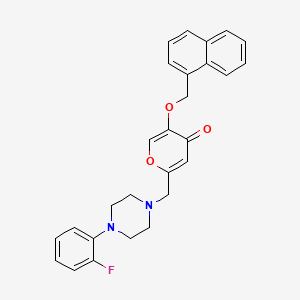
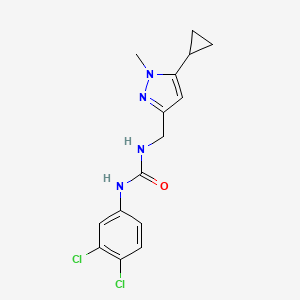
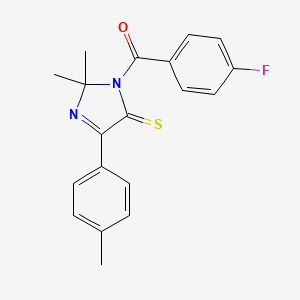
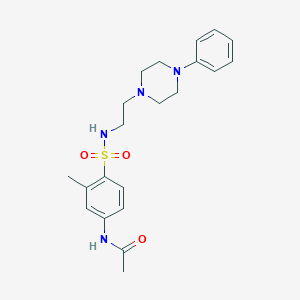
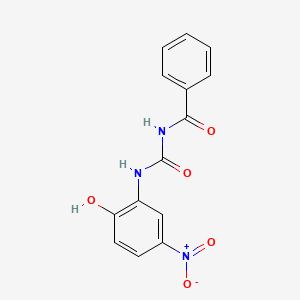
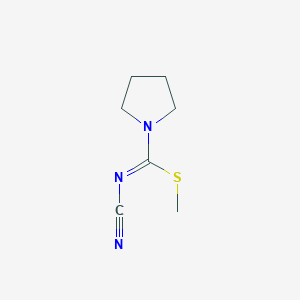
![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2561705.png)
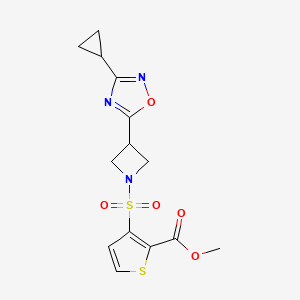
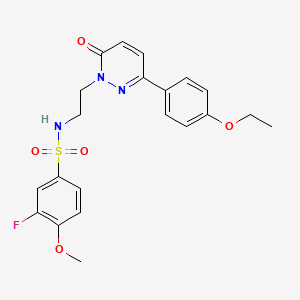
![2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2561710.png)
